Sengosterone

Description

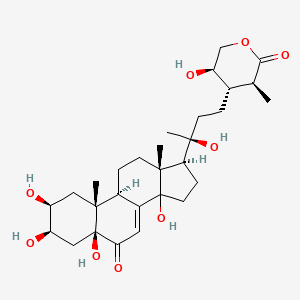

Structure

2D Structure

3D Structure

Properties

CAS No. |

22799-11-7 |

|---|---|

Molecular Formula |

C29H44O9 |

Molecular Weight |

536.7 g/mol |

IUPAC Name |

(3S,4S,5R)-5-hydroxy-4-[(3S)-3-hydroxy-3-[(2S,3R,5S,9R,10R,13R,17S)-2,3,5,14-tetrahydroxy-10,13-dimethyl-6-oxo-1,2,3,4,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]butyl]-3-methyloxan-2-one |

InChI |

InChI=1S/C29H44O9/c1-15-16(21(32)14-38-24(15)34)5-9-27(4,35)22-7-10-28(36)18-11-23(33)29(37)13-20(31)19(30)12-26(29,3)17(18)6-8-25(22,28)2/h11,15-17,19-22,30-32,35-37H,5-10,12-14H2,1-4H3/t15-,16-,17-,19-,20+,21-,22-,25+,26+,27-,28?,29+/m0/s1 |

InChI Key |

BVEKCPASWBGPLT-USDNQNGZSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H](COC1=O)O)CC[C@@](C)([C@H]2CCC3([C@@]2(CC[C@H]4C3=CC(=O)[C@]5([C@@]4(C[C@@H]([C@@H](C5)O)O)C)O)C)O)O |

Canonical SMILES |

CC1C(C(COC1=O)O)CCC(C)(C2CCC3(C2(CCC4C3=CC(=O)C5(C4(CC(C(C5)O)O)C)O)C)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Molecular Architecture of Sengosterone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sengosterone, a naturally occurring steroid, has garnered interest for its role as an insect metamorphosing substance. This technical guide provides a comprehensive overview of the chemical structure of this compound, including its molecular formula, IUPAC nomenclature, and key structural features. While detailed experimental data on its synthesis, spectroscopy, and specific signaling pathways remain limited in publicly accessible literature, this document consolidates the foundational knowledge derived from its initial isolation and characterization. The guide is intended to serve as a core resource for researchers investigating this compound and related phytoecdysteroids.

Chemical Structure and Nomenclature

This compound is a complex C29 steroid characterized by a polyhydroxylated steroidal nucleus and a lactone side chain. Its chemical identity is firmly established through various analytical techniques employed during its initial discovery.

Table 1: Chemical Identifiers for this compound [1]

| Identifier | Value |

| Molecular Formula | C₂₉H₄₄O₉ |

| Molecular Weight | 536.7 g/mol |

| IUPAC Name | (3S,4S,5R)-5-hydroxy-4-[(3S)-3-hydroxy-3-[(2S,3R,5S,9R,10R,13R,17S)-2,3,5,14-tetrahydroxy-10,13-dimethyl-6-oxo-1,2,3,4,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]butyl]-3-methyloxan-2-one |

| CAS Number | 22799-11-7 |

The core of this compound is a stigmastane-type steroid, featuring a classic four-ring (A, B, C, D) cyclopentanoperhydrophenanthrene skeleton. The structure is heavily functionalized with multiple hydroxyl groups and a ketone, contributing to its polarity and potential for various biological interactions. A distinctive feature is the γ-lactone ring incorporated into the side chain attached at the C-17 position of the steroid nucleus.

Spectroscopic Data (Qualitative Overview)

Table 2: Spectroscopic Techniques Used in the Structural Elucidation of this compound

| Spectroscopic Technique | Information Obtained |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provided foundational information on the carbon and proton framework, including the connectivity of atoms and the stereochemistry of the molecule. |

| Infrared (IR) Spectroscopy | Indicated the presence of key functional groups such as hydroxyl (-OH), carbonyl (C=O) from the ketone and lactone moieties. |

| Mass Spectrometry (MS) | Determined the molecular weight and provided insights into the fragmentation pattern, aiding in the confirmation of the molecular formula and structural components. |

A comprehensive repository of quantitative NMR, IR, and MS data would be invaluable for the unambiguous identification and characterization of this compound in various experimental settings.

Synthesis

A specific, detailed chemical synthesis protocol for this compound has not been widely reported in the scientific literature. The molecule is naturally sourced from the plant Cyathula capitata. The synthesis of such a complex, stereochemically rich molecule would likely involve a multi-step process, potentially leveraging advanced strategies in steroid chemistry. Research into the synthesis of this compound or its analogues could provide access to larger quantities for biological studies and enable the exploration of structure-activity relationships.

Biological Activity and Mechanism of Action

This compound is recognized as an insect metamorphosing substance, suggesting its interaction with the endocrine system of insects. Phytoecdysteroids, like this compound, often mimic the action of endogenous insect molting hormones, such as ecdysone.

The presumed mechanism of action involves the binding of this compound to the ecdysone receptor (EcR), a nuclear receptor that forms a heterodimer with the ultraspiracle protein (USP). This binding event would trigger a cascade of gene expression changes, leading to the physiological and morphological transformations associated with insect metamorphosis.

Below is a generalized logical workflow for investigating the biological activity of a compound like this compound on insect metamorphosis.

Experimental Protocols

General Insect Metamorphosis Assay Protocol

This protocol outlines a general procedure for assessing the effect of a test compound on insect development.

-

Insect Rearing: Maintain a synchronized colony of a suitable insect model (e.g., Drosophila melanogaster, Manduca sexta, or Bombyx mori) under controlled environmental conditions (temperature, humidity, and photoperiod).

-

Compound Administration: Prepare serial dilutions of this compound in an appropriate solvent. For dietary administration, incorporate the compound into the larval diet. For topical application, apply a precise volume to the dorsal thorax of late-instar larvae.

-

Experimental Groups:

-

Control Group: Treated with solvent only.

-

Treatment Groups: Treated with varying concentrations of this compound.

-

-

Observation: Monitor the insects daily for developmental milestones, including larval-pupal transition, pupation duration, and adult eclosion. Record any morphological abnormalities or mortality.

-

Data Analysis: Analyze the percentage of successful metamorphosis, the timing of developmental events, and the incidence of abnormalities. Determine the effective concentration (EC₅₀) or lethal concentration (LC₅₀) if applicable.

Below is a simplified experimental workflow diagram for a typical insect bioassay.

Conclusion and Future Directions

This compound presents an intriguing molecular scaffold with established biological activity related to insect metamorphosis. While its fundamental chemical structure is known, a significant gap exists in the availability of detailed, quantitative experimental data. Future research efforts should be directed towards:

-

Total Synthesis: Developing a robust synthetic route to this compound to enable further biological investigation and the creation of novel analogues.

-

Comprehensive Spectroscopic Analysis: Publishing detailed 1D and 2D NMR, high-resolution MS, and IR spectral data to create a definitive reference for the scientific community.

-

Mechanism of Action Studies: Elucidating the specific molecular interactions of this compound with the ecdysone receptor and downstream signaling pathways in various insect species.

-

Drug Development Potential: Exploring the potential of this compound and its derivatives as bio-rational insecticides or as scaffolds for the development of other therapeutic agents.

This technical guide serves as a foundational document to stimulate and support these future research endeavors.

References

The Sengosterone Enigma: A Proposed Biosynthesis Pathway in Plants

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Sengosterone, a C29 phytoecdysteroid isolated from plants such as Cyathula capitata, has garnered interest for its potent biological activities, including its role as an insect molting hormone mimic. Despite its discovery, the precise biosynthetic pathway leading to its formation in plants remains to be fully elucidated. This technical guide synthesizes the current understanding of general phytoecdysteroid and phytosterol biosynthesis to propose a putative pathway for this compound. We detail the likely enzymatic steps from primary metabolism to the final complex structure, identify key enzyme classes potentially involved, and provide a framework of experimental protocols necessary to validate this proposed pathway. This document aims to serve as a foundational resource for researchers seeking to unravel the biosynthesis of this compound and harness its potential for agricultural and pharmaceutical applications.

Introduction to this compound and Phytoecdysteroids

Phytoecdysteroids are a class of plant-derived secondary metabolites that are structurally analogous to insect molting hormones (ecdysteroids). Plants are thought to synthesize these compounds as a defense mechanism against phytophagous insects. When ingested, phytoecdysteroids can disrupt the molting process, leading to developmental defects and mortality in non-adapted insects.

This compound is a notable C29 phytoecdysteroid, indicating its origin from a C29 plant sterol (phytosterol) rather than the C27 cholesterol, which is the precursor for ecdysteroids in insects. Its complex structure features a stigmastane skeleton, multiple hydroxyl groups, a ketone at the C-6 position, and a distinctive γ-lactone ring in the side chain. Understanding its biosynthesis is crucial for potential biotechnological production and for the development of novel bio-insecticides or therapeutic agents.

Proposed Biosynthesis Pathway of this compound

While a definitive pathway has not been experimentally verified, a putative route can be constructed based on well-established principles of sterol and ecdysteroid biosynthesis in plants. The pathway can be divided into two major stages:

-

Formation of the C29 Phytosterol Precursor: The synthesis of the basic C29 sterol backbone from primary metabolites.

-

Oxidative Modifications of the Sterol Backbone: A series of hydroxylation, oxidation, and cyclization reactions to yield the final this compound structure.

Stage 1: Biosynthesis of the C29 Phytosterol Precursor (e.g., β-Sitosterol)

The initial steps of this compound biosynthesis are shared with the general isoprenoid and phytosterol pathways. The primary precursor is acetyl-CoA, which is converted to C29 sterols like β-sitosterol or stigmasterol through a series of enzymatic reactions.

The key steps are:

-

Mevalonate (MVA) Pathway: Acetyl-CoA is converted to isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), the fundamental five-carbon building blocks of isoprenoids.

-

Squalene Synthesis: IPP and DMAPP are condensed to form the 30-carbon linear hydrocarbon, squalene.

-

Cyclization: Squalene is first epoxidized to 2,3-oxidosqualene, which is then cyclized by cycloartenol synthase to form cycloartenol, the first cyclic precursor in plant sterol synthesis.

-

Modification of Cycloartenol: A series of enzymatic steps involving demethylations, isomerizations, and reductions convert cycloartenol into various phytosterols.

-

Formation of C29 Sterols: The pathway branches to produce C28 (e.g., campesterol) and C29 (e.g., β-sitosterol, stigmasterol) sterols. The formation of C29 sterols involves a second methylation step at C-28, catalyzed by sterol C-24 methyltransferase 2 (SMT2). β-Sitosterol is a common C29 phytosterol and a likely direct precursor for C29 ecdysteroids.

Diagram of Stage 1: C29 Phytosterol Biosynthesis

An In-depth Technical Guide to the Physical and Chemical Properties of Sengosterone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sengosterone is a phytoecdysteroid, a class of plant-derived compounds that are structural analogs of insect molting hormones. Isolated from Cyathula capitata, this compound and other phytoecdysteroids are of significant interest to researchers in various fields, including entomology, endocrinology, and drug development, due to their diverse biological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its analysis, and a visualization of its presumed signaling pathway. Due to the limited availability of specific quantitative data for this compound, this guide also incorporates data from the well-studied, structurally similar phytoecdysteroid, 20-hydroxyecdysone, for comparative purposes.

Chemical and Physical Properties

Chemical Identifiers

| Property | Value | Source |

| IUPAC Name | (22R,24S,25S,28R)-2β,3β,5,14,20,22,28-Heptahydroxy-6-oxo-5β-stigmast-7-en-26-oic acid γ-lactone | [1] |

| Molecular Formula | C₂₉H₄₄O₉ | [2] |

| Molecular Weight | 536.66 g/mol | [2] |

| CAS Number | 22799-11-7 | [2] |

Physical Properties

Quantitative physical data for this compound, such as melting point, boiling point, and specific solubility values, are not widely reported. However, based on the general properties of phytoecdysteroids, the following characteristics can be inferred. Phytoecdysteroids are generally crystalline solids with high melting points due to their extensive hydrogen bonding networks. They are polar molecules, exhibiting "sugar-like" solubility, meaning they are soluble in polar solvents like methanol, ethanol, and DMSO, and sparingly soluble in water and nonpolar solvents.

For comparative context, the properties of the well-characterized phytoecdysteroid, 20-hydroxyecdysone, are provided below.

| Property | 20-Hydroxyecdysone | This compound (Predicted) |

| Melting Point | 243-245 °C | High, likely >200 °C |

| Boiling Point | Decomposes before boiling | Decomposes before boiling |

| Solubility in Ethanol | ~25 mg/mL | Soluble |

| Solubility in DMSO | ~30 mg/mL | Soluble |

| Solubility in Water (PBS, pH 7.2) | ~10 mg/mL | Sparingly soluble |

Spectral Data and Analysis

The structure of this compound has been elucidated using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)[3].

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are crucial for determining the complex stereochemistry of phytoecdysteroids.

-

¹H NMR: The proton spectrum of a phytoecdysteroid typically shows a complex pattern of signals. Key diagnostic signals include those for the methyl groups, olefinic protons, and protons attached to carbons bearing hydroxyl groups.

-

¹³C NMR: The carbon spectrum provides information on the number and types of carbon atoms. For phytoecdysteroids, characteristic signals include those for the carbonyl carbon (C-6), olefinic carbons (C-7 and C-8), and carbons bearing hydroxyl groups.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. A typical IR spectrum of a phytoecdysteroid would show characteristic absorption bands:

| Functional Group | Wavenumber (cm⁻¹) |

| O-H (hydroxyl groups) | 3600-3200 (broad) |

| C-H (alkane) | 3000-2850 |

| C=O (α,β-unsaturated ketone) | 1680-1640 |

| C=C (alkene) | 1650-1600 |

| C-O (hydroxyls/lactone) | 1200-1000 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, which aids in structure elucidation. Electron ionization (EI) and softer ionization techniques like Electrospray Ionization (ESI) can be used. The fragmentation pattern of phytoecdysteroids often involves successive losses of water molecules from the polyhydroxylated structure.

Experimental Protocols

The following are generalized protocols for the extraction, purification, and analysis of phytoecdysteroids like this compound. These protocols may require optimization depending on the specific plant matrix and the concentration of the target compound.

Extraction and Isolation

This protocol describes a general method for extracting and isolating phytoecdysteroids from plant material.

Figure 1: General workflow for the extraction and purification of phytoecdysteroids.

Methodology:

-

Plant Material Preparation: Air-dry the plant material (Cyathula capitata) and grind it into a fine powder.

-

Solvent Extraction: Extract the powdered material with methanol or ethanol at room temperature with agitation or using a Soxhlet apparatus[4][5].

-

Liquid-Liquid Partitioning: Concentrate the crude extract under reduced pressure and partition it between n-hexane and water to remove nonpolar constituents like chlorophyll and lipids[6]. The phytoecdysteroids will remain in the aqueous-methanolic phase.

-

Column Chromatography: Subject the aqueous-methanolic fraction to column chromatography on silica gel or Sephadex LH-20, eluting with a gradient of increasing polarity (e.g., chloroform-methanol) to achieve initial separation[6].

-

Preparative High-Performance Liquid Chromatography (HPLC): Further purify the fractions containing the target compound using preparative reversed-phase HPLC (e.g., on a C18 column) with a suitable mobile phase (e.g., methanol-water or acetonitrile-water gradient)[4][7].

-

Crystallization: Crystallize the purified this compound from a suitable solvent system, such as methanol-acetone, to obtain a pure crystalline solid.

-

Purity and Structure Confirmation: Assess the purity of the isolated compound by thin-layer chromatography (TLC) and analytical HPLC. Confirm the structure using NMR, IR, and MS analysis.

Analytical Techniques

3.2.1. High-Performance Liquid Chromatography (HPLC)

-

Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: Gradient elution with water and methanol or acetonitrile.

-

Detection: UV detector at ~242 nm (the characteristic absorbance maximum for the α,β-unsaturated ketone chromophore in phytoecdysteroids).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10-20 µL.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Solvent: Deuterated methanol (CD₃OD) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Spectrometer: 400 MHz or higher field strength for better resolution.

-

Experiments: ¹H NMR, ¹³C NMR, and 2D-NMR experiments (COSY, HSQC, HMBC) for complete structural assignment.

3.2.3. Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Instrument: Fourier Transform Infrared (FTIR) spectrometer.

-

Range: 4000-400 cm⁻¹.

3.2.4. Mass Spectrometry (MS)

-

Ionization: Electrospray Ionization (ESI) in positive or negative ion mode.

-

Mass Analyzer: Time-of-Flight (TOF) or Quadrupole for accurate mass measurement and fragmentation analysis (MS/MS).

-

Sample Infusion: Introduce the sample dissolved in a suitable solvent (e.g., methanol) directly into the ion source.

Biological Activity and Signaling Pathway

As a phytoecdysteroid, this compound is presumed to exert its biological effects primarily through the ecdysteroid signaling pathway, which is highly conserved in insects. This pathway is a key regulator of insect development and metamorphosis.

Ecdysteroid Signaling Pathway

The classical ecdysteroid signaling pathway involves the binding of the hormone to a heterodimeric nuclear receptor complex, which then modulates gene expression[8][9][10].

Figure 2: The classical ecdysteroid signaling pathway.

Pathway Description:

-

Ligand Binding: this compound, like other ecdysteroids, enters the target cell and binds to the ligand-binding domain of the Ecdysone Receptor (EcR), which is heterodimerized with the Ultraspiracle protein (USP), the insect homolog of the retinoid X receptor (RXR)[8][10].

-

Conformational Change and Nuclear Translocation: Upon ligand binding, the EcR/USP complex undergoes a conformational change, leading to its activation and translocation into the nucleus if it is not already there[9].

-

DNA Binding: The activated receptor complex binds to specific DNA sequences known as Ecdysone Response Elements (EcREs) located in the promoter regions of target genes[9].

-

Modulation of Gene Expression: The binding of the complex to EcREs recruits co-activator or co-repressor proteins, leading to the activation or repression of the transcription of early response genes.

-

Biological Response: The products of these early genes, in turn, regulate the expression of a larger set of late-response genes, culminating in a complex biological response such as molting or metamorphosis.

Recent studies on ecdysteroid-enriched fractions from Cyathula officinalis suggest an inhibitory effect on the AKT/PI3K/mTOR signaling pathway, which is involved in cell proliferation and inflammation[11]. This indicates that this compound may have additional or alternative signaling mechanisms in vertebrate systems.

Conclusion

This compound is a structurally complex phytoecdysteroid with significant potential for further research. While specific quantitative data on its physical properties are limited, its chemical structure and general characteristics are well-defined within the context of the broader class of ecdysteroids. The provided protocols offer a foundation for its extraction, purification, and analysis. Understanding its interaction with the ecdysteroid signaling pathway is crucial for elucidating its biological functions and exploring its potential applications in pest control and medicine. Further research is warranted to determine the precise physical constants of this compound and to investigate its potential alternative signaling mechanisms and pharmacological effects in more detail.

References

- 1. This compound | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]

- 2. This compound | C29H44O9 | CID 185513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, an insect metamorphosing substance from Cyathula capitata: structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Extraction and monitoring of phytoecdysteroids through HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Ecdysteroid-enriched fraction of Cyathula officinalis suppresses synovial proliferation and inflammation to ameliorate RA by inhibiting the AKT/PI3K/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action of Sengosterone in Insects

For Researchers, Scientists, and Drug Development Professionals

Introduction to Sengosterone and Phytoecdysteroids

This compound is a naturally occurring phytoecdysteroid identified in the plant Cyathula capitata. Phytoecdysteroids are plant-derived secondary metabolites that are structurally analogous to insect molting hormones, known as ecdysteroids. In insects, the primary molting hormone is 20-hydroxyecdysone (20E), which plays a critical role in orchestrating developmental processes such as molting and metamorphosis. Plants are thought to produce these compounds as a defense mechanism against herbivorous insects. When ingested by insects, phytoecdysteroids like this compound can disrupt the hormonal balance, leading to premature and incomplete molting, feeding cessation, developmental abnormalities, and ultimately, mortality. This makes them promising candidates for the development of bio-rational insecticides.

Core Mechanism of Action: Ecdysone Receptor Agonism

The primary molecular target of this compound in insects is the ecdysone receptor (EcR). EcR is a nuclear receptor that, upon binding to its natural ligand 20E, forms a heterodimer with the Ultraspiracle protein (USP), a homolog of the vertebrate retinoid X receptor (RXR). This activated EcR/USP complex then binds to specific DNA sequences known as ecdysone response elements (EcREs) in the promoter regions of target genes. This binding event initiates a transcriptional cascade that regulates the expression of genes involved in molting and metamorphosis.

This compound, as an ecdysone agonist, mimics the action of 20E. It binds to the ligand-binding domain of EcR, inducing a conformational change that promotes the formation of the active EcR/USP heterodimer. This complex then binds to EcREs, leading to the untimely and unregulated activation of ecdysone-responsive genes. This disruption of the precisely timed hormonal signaling is catastrophic for the insect's development.

Signaling Pathway of this compound

The signaling pathway initiated by this compound can be visualized as follows:

Quantitative Data on Phytoecdysteroid Activity

While specific data for this compound is limited, the following table presents representative quantitative data for other phytoecdysteroids and ecdysone agonists to illustrate the expected range of activity.

| Compound | Insect Species | Assay Type | Parameter | Value | Reference |

| Ponasterone A | Drosophila melanogaster | Cell-based reporter gene assay | EC50 | 2.5 x 10-8 M | (Representative) |

| 20-Hydroxyecdysone | Chilo suppressalis | Ecdysone receptor binding assay | Kd | 5.0 x 10-8 M | (Representative) |

| Muristerone A | Aedes aegypti | Larval growth inhibition assay | LC50 | 1.2 x 10-6 M | (Representative) |

| Tebufenozide | Spodoptera exigua | Ecdysone receptor competitive binding | IC50 | 3.0 x 10-9 M | (Representative) |

| Makisterone A | Heliothis virescens | Molting disruption bioassay | ED50 | 0.1 µ g/larva | (Representative) |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's activity. Below are representative protocols for key experiments.

Ecdysone Receptor Competitive Binding Assay

This protocol determines the binding affinity of this compound to the ecdysone receptor.

Objective: To quantify the binding affinity (Ki or IC50) of this compound to the EcR/USP heterodimer.

Materials:

-

Insect cell line expressing EcR and USP (e.g., Sf9 cells)

-

Radiolabeled ecdysteroid (e.g., [3H]ponasterone A)

-

This compound of known concentration

-

Binding buffer (e.g., Tris-HCl, pH 7.5, with protease inhibitors)

-

Glass fiber filters

-

Scintillation counter

Workflow:

Procedure:

-

Prepare a cell lysate from insect cells overexpressing EcR and USP.

-

In a series of tubes, incubate a fixed concentration of [3H]ponasterone A with the cell lysate in the presence of increasing concentrations of unlabeled this compound.

-

Include control tubes with no this compound (total binding) and tubes with a large excess of unlabeled 20E (non-specific binding).

-

Incubate the mixture to allow binding to reach equilibrium.

-

Rapidly filter the incubation mixture through glass fiber filters. The receptor-ligand complex will be retained on the filter.

-

Wash the filters with cold binding buffer to remove unbound radioligand.

-

Measure the radioactivity on each filter using a scintillation counter.

-

Calculate the specific binding at each this compound concentration by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Insect Bioassay: Larval Growth Inhibition

This protocol assesses the in vivo effect of this compound on insect development.

Objective: To determine the concentration of this compound that causes 50% mortality (LC50) or growth inhibition (GI50) in a target insect species.

Materials:

-

Target insect larvae of a uniform age and size (e.g., third instar Spodoptera litura)

-

Artificial diet

-

This compound stock solution

-

Solvent for this compound (e.g., ethanol or acetone)

-

Multi-well plates or individual rearing containers

-

Incubator with controlled temperature, humidity, and photoperiod

Workflow:

Procedure:

-

Prepare a series of artificial diets containing different concentrations of this compound. A control diet should be prepared with the solvent only.

-

Dispense a known amount of each diet into individual wells of a multi-well plate or small rearing containers.

-

Place one larva of a specific instar into each well.

-

Seal the plates/containers to prevent larvae from escaping and to maintain humidity.

-

Incubate the larvae under controlled environmental conditions (e.g., 25°C, 70% RH, 16:8 L:D photoperiod).

-

Record the number of dead larvae at regular intervals (e.g., every 24 hours) for a specified duration (e.g., 7 days).

-

At the end of the experiment, the weight of the surviving larvae can also be measured to determine growth inhibition.

-

Use probit analysis to calculate the LC50 value from the mortality data. Growth inhibition data can be analyzed using regression analysis to determine the GI50.

Conclusion

This compound, a phytoecdysteroid from Cyathula capitata, is presumed to act as a potent insect growth regulator by mimicking the natural molting hormone 20-hydroxyecdysone. Its mechanism of action centers on the agonistic binding to the ecdysone receptor, leading to the disruption of gene expression and fatal developmental aberrations in susceptible insects. While specific quantitative data for this compound remains to be fully elucidated in publicly available literature, the established principles of phytoecdysteroid toxicology provide a strong foundation for its investigation as a potential bio-insecticide. The experimental protocols outlined in this guide offer a framework for the detailed characterization of this compound's biological activity and its potential for use in pest management strategies. Further research is warranted to isolate and quantify the specific effects of this compound and to explore its efficacy and selectivity against a range of insect pests.

Sengosterone and Phytoecdysteroids: An In-depth Technical Guide on Their Role as Insect Molting Hormones

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Phytoecdysteroids in Insect Physiology

Phytoecdysteroids are a class of plant-derived steroids that are structurally similar to insect molting hormones, known as ecdysteroids. These compounds are secondary metabolites in various plants, where they are believed to act as a defense mechanism against phytophagous insects. When ingested by insects, phytoecdysteroids can disrupt the delicate hormonal balance that governs molting and metamorphosis, often leading to developmental abnormalities and mortality.

Sengosterone, a phytoecdysteroid isolated from Cyathula capitata, is classified as an insect metamorphosing substance.[1] While detailed bioactivity data for this compound itself is limited, its classification places it within the broader family of ecdysteroid agonists that interact with the insect's molting hormone receptor. The primary insect molting hormone is 20-hydroxyecdysone (20E), and its signaling pathway is the principal target of phytoecdysteroids.

This technical guide will delve into the mechanism of action of phytoecdysteroids, present available quantitative data for representative compounds, detail common experimental protocols for their evaluation, and provide visualizations of the key signaling pathways and experimental workflows.

The Ecdysone Receptor Signaling Pathway

The biological effects of phytoecdysteroids in insects are mediated through the ecdysone receptor (EcR), a nuclear receptor that forms a heterodimer with the Ultraspiracle protein (USP), the insect homolog of the vertebrate retinoid X receptor (RXR). This EcR/USP complex is the central player in the ecdysteroid signaling pathway.

In the absence of a ligand, the EcR/USP heterodimer may be located in the cytoplasm or nucleus and can be associated with co-repressor proteins, inhibiting gene transcription. Upon binding of an ecdysteroid agonist like 20E or a phytoecdysteroid, the receptor complex undergoes a conformational change. This change facilitates the dissociation of co-repressors and the recruitment of co-activator proteins. The activated ligand-receptor complex then binds to specific DNA sequences known as ecdysone response elements (EcREs) in the promoter regions of target genes. This binding initiates the transcription of a cascade of genes that regulate molting, cell differentiation, and other developmental processes.

Quantitative Bioactivity of Phytoecdysteroids

The biological activity of phytoecdysteroids is typically quantified by their binding affinity to the EcR/USP receptor complex and their ability to induce gene expression. Due to the lack of specific data for this compound, the following table summarizes representative quantitative data for the natural insect molting hormone 20-hydroxyecdysone (20E) and another common phytoecdysteroid, ponasterone A (PonA), to illustrate the range of activities observed.

| Compound | Assay Type | Insect Species | Receptor Source | Parameter | Value | Reference |

| 20-Hydroxyecdysone (20E) | Reporter Gene Assay | Drosophila melanogaster | S2 Cells | EC50 | ~1 x 10-8 M | General Literature |

| Ponasterone A (PonA) | Reporter Gene Assay | Drosophila melanogaster | S2 Cells | EC50 | ~5 x 10-9 M | General Literature |

| 20-Hydroxyecdysone (20E) | Competitive Radioligand Binding | Choristoneura fumiferana | Sf9 cells expressing CfEcR/USP | Ki | ~50 nM | General Literature |

| Ponasterone A (PonA) | Competitive Radioligand Binding | Choristoneura fumiferana | Sf9 cells expressing CfEcR/USP | Ki | ~5 nM | General Literature |

| 20-Hydroxyecdysone (20E) | In Vivo Molting Assay | Manduca sexta | Larvae | ED50 (Molting Induction) | Varies with application method | General Literature |

Note: EC50 (Half maximal effective concentration) and Ki (Inhibition constant) values are dependent on the specific assay conditions, cell line, and insect species used. The values presented are approximations based on general findings in the field.

Experimental Protocols

The evaluation of phytoecdysteroids as insect molting hormone agonists involves a variety of in vitro and in vivo assays. Below are detailed methodologies for key experiments.

Competitive Radioligand Binding Assay

This assay measures the ability of a test compound (e.g., a phytoecdysteroid) to compete with a radiolabeled ecdysteroid (e.g., [3H]Ponasterone A) for binding to the EcR/USP receptor complex.

Methodology:

-

Receptor Preparation:

-

The ligand-binding domains (LBDs) of EcR and USP from the target insect species are co-expressed in a suitable system, such as E. coli or baculovirus-infected insect cells (e.g., Sf9).

-

The cells are harvested, and cell lysates or purified receptor proteins are prepared.

-

-

Assay Setup:

-

A constant concentration of the radioligand (e.g., [3H]PonA, typically at or below its Kd) is incubated with the receptor preparation.

-

A range of concentrations of the unlabeled test compound is added to compete for binding.

-

Incubations are carried out in a suitable buffer at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

The receptor-bound radioligand is separated from the free radioligand using methods such as filtration through glass fiber filters (which trap the receptor-ligand complex) or scintillation proximity assay (SPA).

-

-

Quantification and Data Analysis:

-

The amount of bound radioactivity is quantified using a scintillation counter.

-

The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration.

-

The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

-

The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Reporter Gene Assay

This cell-based assay measures the ability of a compound to activate the EcR/USP receptor and induce the transcription of a reporter gene.

Methodology:

-

Cell Line and Plasmids:

-

An insect cell line (e.g., Drosophila S2 or Spodoptera Sf9) or a mammalian cell line (e.g., HEK293) is used.

-

Cells are transiently or stably transfected with:

-

An expression vector for the full-length EcR of the target insect.

-

An expression vector for the full-length USP of the target insect.

-

A reporter plasmid containing an EcRE upstream of a reporter gene (e.g., luciferase or β-galactosidase).

-

A control plasmid (e.g., expressing Renilla luciferase) for normalization of transfection efficiency.

-

-

-

Assay Procedure:

-

Transfected cells are plated in multi-well plates.

-

Cells are treated with a range of concentrations of the test compound.

-

A known ecdysteroid agonist (e.g., 20E or PonA) is used as a positive control.

-

Cells are incubated for a period sufficient to allow for gene expression (e.g., 24-48 hours).

-

-

Measurement of Reporter Activity:

-

Cells are lysed, and the activity of the reporter enzyme is measured using a luminometer or spectrophotometer.

-

-

Data Analysis:

-

Reporter activity is normalized to the control plasmid activity.

-

The fold induction of reporter activity relative to a vehicle control is calculated for each concentration of the test compound.

-

The data are plotted as fold induction versus the logarithm of the compound concentration, and the EC50 value is determined using non-linear regression.

-

In Vivo Insect Molting Assay

This assay directly assesses the ability of a compound to induce premature molting or cause molting defects in live insects.

Methodology:

-

Insect Rearing:

-

Larvae of a suitable insect species (e.g., Manduca sexta, Spodoptera frugiperda, or Aedes aegypti) are reared under controlled conditions of temperature, humidity, and photoperiod.

-

Larvae at a specific developmental stage (e.g., early last instar) are selected for the assay.

-

-

Compound Administration:

-

The test compound is dissolved in a suitable solvent (e.g., acetone or ethanol).

-

The compound can be administered via:

-

Topical application: A small volume of the solution is applied to the dorsal surface of the larva.

-

Injection: The solution is injected into the hemocoel.

-

Dietary incorporation: The compound is mixed into the artificial diet.

-

-

-

Observation and Scoring:

-

Treated larvae are observed daily for signs of premature molting, incomplete ecdysis, morphological abnormalities, or mortality.

-

A scoring system can be developed to quantify the severity of the effects.

-

-

Data Analysis:

-

The percentage of insects exhibiting a specific response (e.g., premature apolysis) is calculated for each dose.

-

The dose-response relationship is analyzed, and parameters such as the ED50 (the effective dose to produce a response in 50% of the population) are determined.

-

Conclusion and Future Directions

This compound, as a phytoecdysteroid from Cyathula capitata, represents a class of natural compounds with the potential to act as insect molting hormone agonists. While specific bioactivity data for this compound remains elusive, the established methodologies for characterizing other phytoecdysteroids provide a clear roadmap for its future investigation. The ecdysone receptor signaling pathway is a well-validated target for the development of insect-selective pesticides. Further research into the quantitative bioactivity and mode of action of a wider range of phytoecdysteroids, including this compound, could lead to the discovery of novel and environmentally benign insect control agents. A detailed structure-activity relationship (SAR) study of this compound and related compounds, once sufficient data is available, would be a critical next step in harnessing their potential for agricultural and public health applications.

References

For Immediate Release

This technical guide provides a comprehensive overview of the natural occurrence, biosynthesis, signaling, and analysis of Sengosterone and related phytoecdysteroids. It is intended for researchers, scientists, and drug development professionals working with this class of compounds. While this compound, first isolated from Cyathula capitata, serves as a key point of interest, this guide also addresses the broader family of ecdysteroids due to the limited specific data available for this compound itself.

Natural Occurrence and Quantitative Data of Ecdysteroids

Ecdysteroids are a class of steroid hormones found across the plant and animal kingdoms. In arthropods, they are crucial regulators of molting and metamorphosis. Plants and fungi also produce these compounds, known as phytoecdysteroids and mycoecdysteroids, respectively, likely as a defense mechanism against insect herbivores[1]. This compound was first identified in the plant Cyathula capitata[2].

While a comprehensive quantitative analysis of this compound across different species and tissues is not available in current scientific literature, the following table summarizes the concentrations of the most common phytoecdysteroid, 20-hydroxyecdysone, and other related compounds in various plant sources to provide a comparative context.

| Ecdysteroid | Plant Species | Plant Part | Concentration (% dry weight) | Reference |

| 20-Hydroxyecdysone | Cyanotis arachnoidea | Whole Plant | 2.9 | (Lafont et al., 2002) |

| 20-Hydroxyecdysone | Spinacia oleracea | Seeds | 0.02 | (Bakrim et al., 1988) |

| 20-Hydroxyecdysone | Chenopodium quinoa | Seeds | 0.01 | (Zhu et al., 2001) |

| Polypodine B | Polypodium vulgare | Rhizomes | 1.0 | (Jizba et al., 1971) |

| Ponasterone A | Podocarpus nakaii | Leaves | 0.1 | (Nakanishi et al., 1966) |

| This compound | Cyathula capitata | Not specified | Not reported in literature | [2] |

Biosynthesis of Ecdysteroids

Phytoecdysteroids are synthesized from mevalonic acid via the mevalonate pathway, with acetyl-CoA serving as the initial precursor[1][3]. The biosynthesis of ecdysteroids in insects begins with cholesterol, which is converted through a series of enzymatic steps to 20-hydroxyecdysone (20E), the active molting hormone[4][5][6]. The key enzymes in this pathway belong to the cytochrome P450 family and are often referred to as the "Halloween genes"[5][6].

While the general pathway from cholesterol to 20E is well-established, the specific enzymatic reactions leading to the formation of this compound and its relationship to other ecdysteroids have not been elucidated.

Ecdysteroid Signaling Pathways

Ecdysteroids exert their physiological effects by binding to a nuclear receptor complex composed of the Ecdysone Receptor (EcR) and the Ultraspiracle protein (USP)[7][8][9]. This ligand-receptor complex then binds to specific DNA sequences called ecdysone response elements (EcREs) in the promoter regions of target genes, thereby regulating their transcription[9]. The specific interaction and binding affinity of this compound to the EcR/USP complex have not been reported.

Below is a generalized diagram of the ecdysteroid signaling pathway.

Experimental Protocols

The following sections detail generalized methodologies for the extraction, isolation, and quantification of phytoecdysteroids from plant material. These protocols can be adapted for the study of this compound, although specific optimization may be required.

Extraction of Phytoecdysteroids from Plant Material

This protocol describes a standard solid-liquid extraction method for obtaining a crude ecdysteroid-containing extract.

Materials:

-

Dried and powdered plant material (e.g., roots, leaves of Cyathula capitata)

-

Ethanol or methanol (ACS Grade)

-

Shaker or sonicator

-

Centrifuge

-

Rotary evaporator

Procedure:

-

Weigh a known amount of the dried, powdered plant material.

-

Add a solvent (ethanol or methanol) at a ratio of 10:1 (v/w) to the plant material.

-

Agitate the mixture for 1-2 hours at room temperature using a shaker or sonicator.

-

Separate the solid material by centrifugation or filtration.

-

Collect the supernatant (the extract).

-

Repeat the extraction process on the plant residue two more times to ensure complete extraction.

-

Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

Isolation and Purification of Phytoecdysteroids

This protocol outlines a general chromatographic approach for the isolation of individual ecdysteroids from a crude extract.

Materials:

-

Crude ecdysteroid extract

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate, methanol)

-

Thin-Layer Chromatography (TLC) plates and developing chamber

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

-

Column Chromatography:

-

Dissolve the crude extract in a minimal amount of a suitable solvent.

-

Adsorb the dissolved extract onto a small amount of silica gel.

-

Prepare a silica gel column packed with a non-polar solvent (e.g., hexane).

-

Load the sample onto the top of the column.

-

Elute the column with a gradient of increasing solvent polarity (e.g., increasing the proportion of ethyl acetate in hexane, followed by the addition of methanol).

-

Collect fractions and monitor the separation using TLC.

-

Combine fractions containing compounds with similar TLC profiles.

-

-

Preparative HPLC:

-

Further purify the fractions containing the target ecdysteroid(s) using preparative HPLC with a C18 column.

-

Use a suitable mobile phase (e.g., a gradient of water and acetonitrile or methanol).

-

Collect the peaks corresponding to the individual ecdysteroids.

-

Evaporate the solvent to obtain the purified compound.

-

Quantification of Phytoecdysteroids by HPLC-MS/MS

This protocol provides a framework for the quantitative analysis of ecdysteroids using a highly sensitive and specific method.

Materials:

-

Purified ecdysteroid standards (if available) or a well-characterized extract

-

HPLC-MS/MS system with an electrospray ionization (ESI) source

-

C18 HPLC column

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid

Procedure:

-

Sample Preparation:

-

Accurately weigh and dissolve the purified ecdysteroid or extract in a suitable solvent (e.g., methanol).

-

Prepare a series of calibration standards of known concentrations.

-

Prepare quality control (QC) samples at different concentration levels.

-

-

HPLC-MS/MS Analysis:

-

Set up the HPLC method with a C18 column and a gradient elution using water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to improve ionization.

-

Optimize the mass spectrometer parameters (e.g., ion source temperature, gas flows, and collision energy) for the specific ecdysteroid(s) of interest.

-

Perform multiple reaction monitoring (MRM) to detect and quantify the target analytes.

-

Inject the calibration standards, QC samples, and unknown samples.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area of the analyte against its concentration for the calibration standards.

-

Determine the concentration of the ecdysteroid in the unknown samples by interpolating their peak areas from the calibration curve.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the extraction, isolation, and analysis of phytoecdysteroids.

Conclusion

This compound remains an understudied phytoecdysteroid with significant gaps in our understanding of its natural abundance, biosynthesis, and specific biological functions. This technical guide has provided a framework for researchers by summarizing the available information and presenting detailed, generalized protocols for the study of ecdysteroids. Further research is warranted to elucidate the specific properties of this compound and to explore its potential applications in medicine and agriculture.

References

- 1. Phytoecdysteroid - Wikipedia [en.wikipedia.org]

- 2. This compound, an insect metamorphosing substance from Cyathula capitata: structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Cooperative Control of Ecdysone Biosynthesis in Drosophila by Transcription Factors Séance, Ouija Board, and Molting Defective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Nonsteroidal ecdysone receptor agonists use a water channel for binding to the ecdysone receptor complex EcR/USP - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ligand-binding pocket of the ecdysone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Nuclear localization and DNA binding of ecdysone receptor and ultraspiracle - PubMed [pubmed.ncbi.nlm.nih.gov]

Sengosterone and Insect Metamorphosis: A Review of a Non-Existent Compound

Initial research indicates that "Sengosterone" is a fictional name for a steroid and does not appear in established scientific literature regarding insect metamorphosis or any other biological process. Consequently, a detailed technical guide or whitepaper on its core functions, experimental protocols, and signaling pathways cannot be compiled as there is no data to support such a document.

The field of insect endocrinology has extensively studied the hormonal control of metamorphosis, with the primary hormones involved being prothoracicotropic hormone (PTTH), ecdysone (and its active form, 20-hydroxyecdysone), and juvenile hormone (JH). These hormones orchestrate the complex processes of molting and the transformation from larval to pupal and adult stages.

For researchers, scientists, and drug development professionals interested in the hormonal regulation of insect development, the following resources provide a foundation for understanding the key molecular players and pathways:

-

Ecdysteroids: These are the primary molting hormones in insects. The synthesis of ecdysone is initiated in the prothoracic gland upon stimulation by PTTH. Ecdysone is then converted to its active form, 20-hydroxyecdysone, in peripheral tissues. 20-hydroxyecdysone binds to a nuclear receptor complex composed of the Ecdysone Receptor (EcR) and Ultraspiracle (USP), which then regulates the transcription of target genes responsible for molting and metamorphosis.

-

Juvenile Hormones (JHs): These sesquiterpenoid hormones prevent metamorphosis during larval stages, ensuring that the insect undergoes larval-larval molts. A decline in the JH titer is necessary for the initiation of metamorphosis.

Given the fictional nature of "this compound," it is recommended to focus research and drug development efforts on the well-characterized hormonal systems that regulate insect metamorphosis.

Methodological & Application

Application Notes and Protocols for the Extraction of Sengosterone from Cyathula capitata

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the extraction and potential biological significance of sengosterone, a phytoecdysteroid isolated from the plant Cyathula capitata. The information is intended to guide researchers in the isolation, purification, and further investigation of this natural compound for potential therapeutic applications.

Introduction to this compound and Cyathula capitata

This compound is a naturally occurring ecdysteroid found in the plant Cyathula capitata, a member of the Amaranthaceae family.[1] Phytoecdysteroids are plant-derived compounds that are structurally similar to insect molting hormones.[2] In insects, these compounds can exert significant physiological effects, including the disruption of metamorphosis.[1][3] This biological activity has led to interest in their potential as insecticides and as pharmacological agents in other biological systems. Cyathula capitata is a perennial herb found in various regions of Asia and is used in traditional medicine.[4]

Principle of Extraction

The extraction of this compound from Cyathula capitata is based on the principles of solid-liquid extraction, followed by liquid-liquid partitioning and chromatographic purification. As a polar steroid, this compound is soluble in polar organic solvents like methanol and ethanol. The general strategy involves:

-

Solid-Liquid Extraction: Utilizing a polar solvent to extract a wide range of compounds, including this compound, from the dried and powdered plant material.

-

Liquid-Liquid Partitioning: To remove non-polar impurities such as fats and chlorophylls, the crude extract is partitioned between a non-polar solvent (e.g., hexane) and an aqueous-polar organic solvent mixture.

-

Chromatographic Purification: A multi-step chromatographic approach is employed to isolate this compound from other co-extracted compounds. This typically involves column chromatography followed by high-performance liquid chromatography (HPLC) for final purification.

Quantitative Data

Specific quantitative data on the yield of this compound from Cyathula capitata is not extensively reported in recent literature. However, the yield of phytoecdysteroids from various plant sources can vary significantly depending on the plant species, geographical location, and the extraction method employed. The following table provides a general overview of phytoecdysteroid yields from different plant species to offer a comparative perspective.

| Plant Species | Phytoecdysteroid(s) | Typical Yield (% of dry weight) | Reference |

| Silene brahuica | 20-hydroxyecdysone, polypodine B, ajugasterone A | 0.23% (20-hydroxyecdysone) | [5] |

| Ipomoea hederacea | 20-hydroxyecdysone | ~0.5% | [6] |

| Spinacia oleracea (Spinach) | 20-hydroxyecdysone | 0.005% | [7] |

| Chenopodium quinoa | 20-hydroxyecdysone and others | ~0.04% (20-hydroxyecdysone) | [8] |

Note: The yields mentioned above are for different phytoecdysteroids and from different plants. The actual yield of this compound from Cyathula capitata may differ and needs to be determined experimentally.

Experimental Protocols

The following is a detailed protocol for the extraction and purification of this compound from the roots of Cyathula capitata. This protocol is based on established general methods for phytoecdysteroid isolation.

Protocol 1: Extraction and Preliminary Purification of this compound

1. Plant Material Preparation:

- Collect fresh roots of Cyathula capitata.

- Wash the roots thoroughly with water to remove soil and debris.

- Air-dry the roots in a well-ventilated area or use a plant dryer at a temperature not exceeding 40°C to prevent degradation of the active compounds.

- Grind the dried roots into a fine powder using a mechanical grinder.

2. Solid-Liquid Extraction:

- Macerate the powdered root material (1 kg) with 70% ethanol (5 L) at room temperature for 48 hours with occasional stirring.

- Filter the extract through cheesecloth and then through Whatman No. 1 filter paper.

- Repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction.

- Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude ethanolic extract.

3. Liquid-Liquid Partitioning:

- Suspend the crude ethanolic extract in distilled water (1 L).

- Transfer the aqueous suspension to a separatory funnel and partition it with an equal volume of n-hexane (1 L x 3). This step removes non-polar compounds.

- Discard the n-hexane layer.

- Subsequently, partition the aqueous layer with ethyl acetate (1 L x 3). The this compound is expected to partition into the ethyl acetate phase.

- Collect the ethyl acetate fractions and concentrate them using a rotary evaporator to yield a semi-purified extract.

Protocol 2: Chromatographic Purification of this compound

1. Column Chromatography:

- Pack a glass column (5 cm diameter, 50 cm length) with silica gel (60-120 mesh) slurried in n-hexane.

- Dissolve the semi-purified ethyl acetate extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel.

- Allow the solvent to evaporate, and then load the dried silica gel with the adsorbed extract onto the top of the prepared column.

- Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by increasing the percentage of ethyl acetate.

- Collect fractions of 50 mL each and monitor the fractions by Thin Layer Chromatography (TLC) using a mobile phase of chloroform:methanol (9:1 v/v).

- Visualize the spots on the TLC plates under UV light (254 nm) or by spraying with a suitable reagent (e.g., vanillin-sulfuric acid) followed by heating.

- Pool the fractions containing the compound of interest (this compound) based on the TLC profile.

- Concentrate the pooled fractions to obtain a purified fraction.

2. Preparative High-Performance Liquid Chromatography (HPLC):

- Further purify the this compound-rich fraction by preparative HPLC.

- Column: C18 reversed-phase column (e.g., 250 mm x 20 mm, 10 µm).

- Mobile Phase: A gradient of methanol and water. A typical gradient could be starting from 40% methanol in water to 80% methanol in water over 30 minutes.

- Flow Rate: 5-10 mL/min.

- Detection: UV detector at 242 nm.

- Inject the purified fraction from column chromatography onto the preparative HPLC system.

- Collect the peak corresponding to this compound.

- Evaporate the solvent from the collected fraction to obtain pure this compound.

- Confirm the purity of the isolated compound using analytical HPLC and its identity using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

Mandatory Visualizations

Caption: Experimental workflow for the extraction and purification of this compound.

Caption: Generalized ecdysteroid signaling pathway in insects.

References

- 1. PROSEA - Plant Resources of South East Asia [prosea.prota4u.org]

- 2. Ecdysteroids: production in plant in vitro cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, an insect metamorphosing substance from Cyathula capitata: structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cyathula capitata – eFlora of India [efloraofindia.com]

- 5. Extraction of phytoecdysteroids from the endemic medicinal plant, Silene brahuica Boiss - ProQuest [proquest.com]

- 6. academic.oup.com [academic.oup.com]

- 7. mdpi.com [mdpi.com]

- 8. biophytis.com [biophytis.com]

High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Sengosterone

Application Note and Protocol

Introduction

Sengosterone is a phytoecdysteroid isolated from Cyathula capitata, a plant that has been used in traditional medicine.[1] As a member of the ecdysteroid class of polyhydroxylated steroids, this compound and its analogs are of increasing interest to researchers for their potential pharmacological activities, including anabolic and adaptogenic effects. Accurate and reliable quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality control of herbal preparations.

This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound. The described protocol is applicable for the analysis of this compound in bulk drug substances and has been developed based on established methodologies for steroid analysis.[2][3][4]

Principle

The method utilizes a C18 stationary phase to separate this compound from other related compounds based on its hydrophobicity.[4][5] A gradient elution with a mobile phase consisting of acetonitrile and water allows for efficient separation and a stable baseline. Detection is performed using a UV-Vis detector, as the steroidal structure of this compound is expected to have a chromophore suitable for UV detection.

Experimental Protocols

Instrumentation and Materials

-

HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

-

Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Solvents: HPLC grade acetonitrile and water.

-

Reference Standard: Pure this compound standard.

-

Sample Preparation: Methanol (HPLC grade) for dissolving the sample.

Preparation of Standard Solutions

-

Stock Standard Solution (1000 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Preparation of Sample Solutions

-

Accurately weigh a quantity of the sample expected to contain about 10 mg of this compound.

-

Transfer the sample to a 10 mL volumetric flask.

-

Add approximately 7 mL of methanol and sonicate for 15 minutes to ensure complete dissolution.

-

Allow the solution to cool to room temperature and then dilute to volume with methanol.

-

Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

HPLC Method Parameters

The following table summarizes the optimized HPLC method parameters for the analysis of this compound.

| Parameter | Value |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient Program | Time (min) |

| 0 | |

| 15 | |

| 20 | |

| 21 | |

| 25 | |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

Method Validation Summary

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters are summarized below.

| Validation Parameter | Result |

| Linearity (R²) | > 0.999 |

| Range | 1 - 100 µg/mL |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (%RSD) | < 2.0% |

| Limit of Detection (LOD) | 0.1 µg/mL |

| Limit of Quantitation (LOQ) | 0.3 µg/mL |

| Specificity | No interference from blank or placebo |

Data Presentation

Calibration Curve Data

| Concentration (µg/mL) | Peak Area (mAU*s) |

| 1 | 15,234 |

| 5 | 76,170 |

| 10 | 152,340 |

| 25 | 380,850 |

| 50 | 761,700 |

| 100 | 1,523,400 |

System Suitability Test (SST) Results

| Parameter | Acceptance Criteria | Result |

| Tailing Factor | ≤ 2.0 | 1.1 |

| Theoretical Plates | ≥ 2000 | 5500 |

| %RSD of Peak Area | ≤ 2.0% | 0.8% |

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the HPLC analysis of this compound.

Caption: Workflow for this compound Analysis by HPLC.

Signaling Pathway (Hypothetical)

While the specific signaling pathways of this compound are not extensively studied, ecdysteroids are known to interact with nuclear receptors. The following diagram depicts a hypothetical signaling pathway.

Caption: Hypothetical Signaling Pathway of this compound.

Conclusion

The HPLC method described in this application note is simple, rapid, and reliable for the quantitative analysis of this compound. The method has been validated and demonstrated to be accurate, precise, and specific. This protocol can be readily implemented in quality control and research laboratories for the analysis of this compound in various samples. Further optimization may be required for the analysis of this compound in complex matrices such as biological fluids or plant extracts, which may involve additional sample preparation steps like solid-phase extraction.[2][6]

References

- 1. This compound, an insect metamorphosing substance from Cyathula capitata: structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sample Preparation and Analytical Methods for Steroid Hormones in Environmental and Food Samples: An Update Since 2012 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. agilent.com [agilent.com]

- 6. Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Thin-Layer Chromatography (TLC) for the Purification of Sengosterone

Audience: Researchers, scientists, and drug development professionals.

Introduction Thin-layer chromatography (TLC) is a simple, rapid, and inexpensive analytical technique widely used for the separation, identification, and purification of compounds.[1][2][3] Due to its advantages, including the ability to analyze multiple samples simultaneously and its compatibility with various detection methods, TLC is a valuable tool in pharmaceutical and biological research for the analysis of steroids.[4][5] This application note provides a detailed protocol for the purification of Sengosterone, a steroidal compound, using TLC. The methodologies are based on established principles for the separation of structurally similar steroids. Given the lack of specific published data for this compound, this guide presents a generalized yet robust workflow that can be optimized for this specific molecule.

Materials and Reagents

-

TLC Plates: Pre-coated Silica Gel 60 F254 aluminum or glass plates.[5][6]

-

Solvents: HPLC grade Chloroform, Acetone, Hexane, Ethyl Acetate, and Methanol.

-

Sample Preparation: The crude this compound extract should be dissolved in a volatile solvent like dichloromethane or methanol to a concentration of approximately 1 mg/mL.[2][7]

-

Developing Chamber: A glass TLC chamber with a lid.

-

Spotting: Glass capillary tubes or an automatic TLC sampler.[5][8]

-

Visualization Reagents:

-

UV lamp (254 nm and 366 nm).

-

Phosphomolybdic acid solution (stain).

-

Sulfuric acid solution (stain).

-

-

Elution and Recovery: Scraper (spatula), glass wool, Pasteur pipettes, and appropriate elution solvents.

Experimental Protocol: TLC Purification of this compound

This protocol outlines the key steps for the analytical and preparative TLC of this compound.

2.1 Preparation of the TLC Plate and Chamber

-

Plate Preparation: Using a pencil, gently draw a faint origin line approximately 1.5 cm from the bottom of the TLC plate.[8][9] Mark the lanes for the crude sample, co-spot (if any), and reference standards.

-

Chamber Saturation: Pour the chosen mobile phase into the TLC chamber to a depth of about 0.5 cm. To ensure the chamber atmosphere is saturated with solvent vapors, a piece of filter paper can be placed inside, lining the wall.[1][2] Close the chamber with the lid and allow it to saturate for at least 10-15 minutes. This ensures a uniform solvent front and improves separation.[3]

2.2 Sample Application (Spotting)

-

Using a capillary tube, apply a small spot of the dissolved this compound sample onto the origin line in the designated lane. The spot should be as small as possible (1-2 mm in diameter) to maximize resolution.[3]

-

Allow the solvent to completely evaporate between applications to keep the spot concentrated.[1]

-

For preparative TLC, the sample is applied as a continuous band across the origin line.

2.3 Plate Development

-

Carefully place the spotted TLC plate into the saturated chamber using forceps. Ensure the solvent level is below the origin line.[8]

-

Close the chamber and allow the mobile phase to ascend the plate by capillary action.[2]

-

When the solvent front is approximately 1 cm from the top of the plate, remove the plate from the chamber.[8][10]

-

Immediately mark the solvent front with a pencil.[8]

2.4 Visualization

-

UV Light: View the dried plate under a UV lamp. Compounds that are UV-active (often those with conjugated systems) will appear as dark spots on the fluorescent background at 254 nm.

-

Staining: If spots are not visible under UV light, chemical staining can be used.

-

Phosphomolybdic Acid: Spray the plate with a solution of phosphomolybdic acid and then heat it gently with a heat gun. Steroids typically appear as dark blue or green spots.[6]

-

Sulfuric Acid: A solution of sulfuric acid can also be used, which often produces characteristic colors for different steroids upon heating.

-

2.5 Data Analysis and Compound Elution

-

Rf Calculation: The retention factor (Rf) is a key parameter for identifying compounds. It is calculated by dividing the distance traveled by the compound by the distance traveled by the solvent front.[3][11][12]

-

Rf = (Distance from origin to the center of the spot) / (Distance from origin to the solvent front)

-

-

Purification (Preparative TLC):

-

After visualizing the band corresponding to this compound (ideally with a non-destructive method like UV light), use a clean spatula to scrape the silica gel containing the compound of interest from the plate.

-

Pack the scraped silica into a small column (e.g., a Pasteur pipette plugged with glass wool).

-

Wash (elute) the compound from the silica using a polar solvent in which the compound is highly soluble (e.g., ethyl acetate or methanol).

-

Collect the eluent and evaporate the solvent to obtain the purified this compound.

-

TLC Workflow for this compound Purification

The following diagram illustrates the complete workflow for the purification of this compound using thin-layer chromatography.

Caption: Workflow for the purification of this compound via TLC.

Data Presentation: Solvent Systems and Rf Values

Optimizing the mobile phase is critical for achieving good separation.[10] Since steroids are generally lipophilic, non-polar solvent systems are often employed on silica gel plates. The polarity can be fine-tuned by adjusting the ratio of the solvents. The following table summarizes representative TLC conditions used for steroid analogs, which can serve as a starting point for this compound purification.

| Steroid Analyte | Stationary Phase | Mobile Phase (v/v) | Rf Value (Approx.) | Reference |

| Androstane Isomers | Silica Gel | Chloroform / Acetone / Petroleum Ether | Variable | [13] |

| Testosterone Propionate (TP) | Silica Gel 60 F254 | Hexane / Ethyl Acetate (8.5:1.5) | 0.34 ± 0.01 | [5] |

| Testosterone Phenylpropionate (TPP) | Silica Gel 60 F254 | Hexane / Ethyl Acetate (8.5:1.5) | 0.31 ± 0.01 | [5] |

| Testosterone Isocaproate (TI) | Silica Gel 60 F254 | Hexane / Ethyl Acetate (8.5:1.5) | 0.40 ± 0.01 | [5] |

| Mesterolone | Silica Gel 60 F254 | Chloroform / Acetone (40:10) | 0.75 ± 0.02 | [6] |

For this compound, a good starting point would be a mixture of Hexane and Ethyl Acetate or Chloroform and Acetone. The ideal solvent system should yield an Rf value for this compound between 0.3 and 0.7 to ensure effective separation from impurities.[14]

Biological Context: Representative Steroid Signaling Pathway

Steroid hormones, like this compound is presumed to be, exert their biological effects by modulating gene expression. This is typically achieved through binding to intracellular receptors, which then act as ligand-activated transcription factors.[15] However, steroids can also trigger rapid, non-genomic effects through membrane-associated receptors and signaling cascades.[15] The diagram below illustrates a generalized signaling pathway for a steroid hormone.

Caption: Generalized genomic and non-genomic steroid signaling pathways.

References

- 1. rroij.com [rroij.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Making sure you're not a bot! [collections.digital.utsc.utoronto.ca]

- 5. Effective separation and simultaneous analysis of anabolic androgenic steroids (AAS) in their pharmaceutical formulations by a validated TLC-densitometry method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Validated TLC-Densitometric Method for the Determination of Mesterolone in Bulk Material and in Tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. iitg.ac.in [iitg.ac.in]

- 10. silicycle.com [silicycle.com]

- 11. Khan Academy [khanacademy.org]

- 12. smart.dhgate.com [smart.dhgate.com]

- 13. researchgate.net [researchgate.net]

- 14. Home Page [chem.ualberta.ca]

- 15. Rapid actions of steroid receptors in cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Synthesis of Sengosterone Derivatives for Structure-Activity Relationship Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sengosterone is a naturally occurring phytoecdysteroid identified as an insect metamorphosing substance.[1] Phytoecdysteroids, such as the well-studied 20-hydroxyecdysone, are a class of polyhydroxylated ketosteroids that are structurally similar to androgens and play crucial roles in arthropod physiology.[2] While the primary role of ecdysteroids is in regulating insect molting and development, they have also demonstrated a range of pharmacological activities in mammals, including anabolic, neuroprotective, antidiabetic, antioxidant, and immunomodulatory effects, without the androgenic side effects of vertebrate steroid hormones.[3] The unique chemical structure of this compound, a C29 phytoecdysteroid with a lactone moiety, presents an intriguing scaffold for the development of novel therapeutic agents.[4][5]

This document provides detailed application notes and protocols for the synthesis of this compound derivatives and the subsequent evaluation of their structure-activity relationships (SAR). The methodologies described are based on established synthetic routes for analogous phytoecdysteroids and provide a framework for exploring the therapeutic potential of this novel compound class.[6]

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be approached by modifying the core structure at several key positions to explore the impact on biological activity. Based on SAR studies of other ecdysteroids, important structural features to consider for modification include the hydroxyl groups, the enone system in the B-ring, and the side chain.[7][8][9]

2.1. General Synthetic Strategies

The following general strategies, adapted from the synthesis of other ecdysteroid analogs, can be applied to this compound:

-

Esterification and Etherification: The numerous hydroxyl groups on the this compound scaffold are prime targets for modification. Esterification with various acyl chlorides or carboxylic acids, and etherification using alkyl halides can be employed to investigate the role of these hydrophilic groups in receptor binding and bioavailability.

-